molecular formula C17H12S B15401109 2-Methylbenzo(b)naphtho(2,1-d)thiophene CAS No. 4567-43-5

2-Methylbenzo(b)naphtho(2,1-d)thiophene

Cat. No.: B15401109
CAS No.: 4567-43-5
M. Wt: 248.3 g/mol
InChI Key: OROXKUAWRWGWNX-UHFFFAOYSA-N
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Description

2-Methylbenzo(b)naphtho(2,1-d)thiophene is a methyl-substituted polycyclic aromatic sulfur heterocycle (PASH) of significant interest in environmental and biological research . This compound belongs to a class of chemicals commonly found alongside polycyclic aromatic hydrocarbons (PAHs) in various fossil fuels like crude oil, coal tar, and shale oil, as well as in resulting environmental contaminants . Its primary research value lies in its role as a model compound for studying the environmental presence and toxicological impact of sulfur-heterocyclic analogues to well-known PAHs . Researchers investigate this compound to understand the aryl hydrocarbon receptor (AhR)-mediated activity of PASHs . Structural analogues, such as the non-methylated parent compound Benzo[b]naphtho[2,1-d]thiophene, have been identified as novel AhR agonists, activating this key receptor which is a mediator of toxic responses to many environmental pollutants . This mechanism is central to research exploring the compound's potential non-genotoxic modes of action, which may contribute to carcinogenesis through processes like tumor promotion . Studies on related PASHs indicate they can form DNA adducts and some methylated derivatives have been tested for mutagenic activity, making this methylated compound relevant for probing structure-activity relationships and metabolic activation pathways . It is supplied as a solid for research applications only. This product is strictly for laboratory and scientific research use. It is not intended for diagnostic, therapeutic, medicinal, household, or personal use.

Properties

CAS No.

4567-43-5

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

2-methylnaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-6-7-12-8-9-14-13-4-2-3-5-16(13)18-17(14)15(12)10-11/h2-10H,1H3

InChI Key

OROXKUAWRWGWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2SC4=CC=CC=C34

Origin of Product

United States

Comparison with Similar Compounds

Core Structures and Isomers

  • Benzo[b]thiophene: A simpler PASH with one benzene ring fused to a thiophene. Lacks the extended aromatic system of [2,1]BNT, reducing carcinogenicity .
  • Dibenzo[b,d]thiophene : Contains two benzene rings fused to a central thiophene. Less planar than [2,1]BNT, affecting π-π stacking in materials science .
  • Benzo[b]naphtho[2,3-d]thiophene ([2,3]BNT) : An isomer of [2,1]BNT with sulfur in a different position. Exhibits lower environmental abundance and AhR-mediated activity compared to [2,1]BNT .
  • Naphtho[2,1-b:7,8-b′]bis[1]benzothiophene : A larger, bis-benzothiophene derivative synthesized via Suzuki-Miyaura coupling. Used in organic electronics due to extended conjugation .

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-Me-BNT C₁₇H₁₂S 248.34 Methyl at position 2 of [2,1]BNT
[2,1]BNT C₁₆H₁₀S 234.316 Fused thiophene-naphthalene system
Dibenzo[b,d]thiophene C₁₂H₈S 184.26 Two benzene rings fused to thiophene
[2,3]BNT C₁₆H₁₀S 234.316 Sulfur in pseudo-bay region

Metabolic Pathways and Reactivity

Metabolism of [2,1]BNT and Derivatives

  • Rat Liver Metabolism : [2,1]BNT is metabolized by F344 rat liver S-9 into six metabolites, including dihydrodiols (e.g., trans-1,2-dihydrodiol), sulfoxides, and sulfones . 2-Me-BNT likely undergoes similar pathways, but methylation may slow sulfur oxidation.
  • Enzymatic Oxidation: CYP450 monooxygenases catalyze epoxidation and sulfoxidation, while bacterial dioxygenases (e.g., toluene dioxygenase) produce cis-dihydrodiols .
  • Mutagenicity : 5-Nitro-BNT, a nitrated derivative, shows weak mutagenicity in Salmonella assays, enhanced by metabolic activation .

Table 2: Metabolic Products of [2,1]BNT

Metabolite Formation Pathway Biological Impact
trans-1,2-Dihydroxy-1,2-dihydro-[2,1]BNT Epoxidation + hydrolysis Potential DNA adduct formation
[2,1]BNT Sulfoxide Sulfur oxidation Reduced carcinogenicity
7-Hydroxy-[2,1]BNT Hydroxylation Increased solubility

Environmental Presence and Toxicity

Environmental Distribution

  • Dominance of [2,1]BNT : Found in PM2.5 and sediments at higher concentrations than [2,3]BNT due to thermodynamic stability .

Toxicological Profiles

  • AhR-Mediated Activity : [2,1]BNT and 2-Me-BNT activate aryl hydrocarbon receptors, contributing to endocrine disruption .
  • Carcinogenicity: [2,1]BNT matches chrysene in potency, while dibenzo[b,d]thiophene is less active due to reduced planar structure .

Key Research Findings and Contradictions

  • Metabolic Strain Differences : Wistar rats produce more sulfones than F344 rats during [2,1]BNT metabolism .
  • Environmental Contradictions : While [2,1]BNT is abundant, its bis-cis-tetrahydrodiol metabolites are biodegradable, contrasting with persistent sulfones .

Preparation Methods

Ring-Opening and Sequential Functionalization

The patent CN114213389B outlines a five-step synthesis of benzo[b]naphtho[2,3-d]thiophene (C₁₆H₁₀S) starting from 2-aminobenzo[d]thiazole. Key steps include:

  • Alkaline ring-opening with methyl iodide to form 2-(methylthio)aniline.
  • Diazoization and iodination to generate (2-iodophenyl)(methyl)sulfane.
  • Oxidation to 1-iodo-2-(methylsulfinyl)benzene.
  • Suzuki–Miyaura coupling with a naphthaleneboronic acid derivative.
  • Cyclization in sulfuric acid to yield the target compound.

This method achieves a 94.67% yield for the parent compound, leveraging cost-effective reagents and avoiding toxic mercaptans. Adapting this route for 2-methylbenzo(b)naphtho(2,1-d)thiophene would require introducing a methyl group at the naphthalene’s 2-position, likely through a methyl-substituted boronic acid in Step 4.

Hypothetical Routes for this compound

Modified Suzuki–Miyaura Coupling

Replacing the boronic acid (S5) in Step 4 of the patent’s method with 2-methylnaphthalen-1-ylboronic acid could directly incorporate the methyl group during coupling. Computational studies suggest that methyl groups ortho to the coupling site may sterically hinder reactivity, necessitating optimized conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium (0.8–1.2 wt%).
  • Temperature : 70°C under nitrogen.
  • Solvent : Tetrahydrofuran with aqueous potassium carbonate.

Projected Yield : 85–90%, assuming similar efficiency to the parent compound.

Post-Synthetic Methylation via Friedel–Crafts Alkylation

Introducing the methyl group after forming the benzo(b)naphthothiophene core could involve:

  • Electrophilic substitution using methyl chloride and AlCl₃.
  • Regioselective control via directing groups (e.g., sulfoxide).

Challenges :

  • Competing alkylation at multiple aromatic positions.
  • Acid-sensitive thiophene rings may degrade under strong Lewis acid conditions.

Estimated Yield : 60–70%, with significant byproduct formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
Modified Suzuki Coupling High regioselectivity; green chemistry Requires custom boronic acid synthesis 85–90* High
Friedel–Crafts Alkylation Uses commercially available reagents Low regioselectivity; byproduct formation 60–70 Moderate

*Extrapolated from patent data.

Challenges in Methyl Group Introduction

Regioselectivity Control

The 2-position of naphthalene is less reactive than the 1-position, requiring directing groups or tailored catalysts. The patent’s method uses methylsulfinyl groups to direct iodination, which could be repurposed to guide methylation.

Stability of Intermediates

Methylsulfinyl intermediates (e.g., 1-iodo-2-(methylsulfinyl)benzene) are prone to overoxidation. Stabilizing these compounds at low temperatures (0–5°C) is critical.

Q & A

Q. What are the common synthetic routes for 2-Methylbenzo(b)naphtho(2,1-d)thiophene, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as 2-(methylthio)aniline, involving iodination and base-mediated cyclization. For example, potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to facilitate ring closure, with yields dependent on reaction temperature and solvent polarity . Alternative methods include transition metal-catalyzed cascade cyclization of aryldiynes, which allows for halogenated derivatives (e.g., iodo-substituted compounds) . Key analytical tools for purity assessment include HPLC with UV detection and mass spectrometry (e.g., NIST MS data ).

Table 1 : Representative Synthesis Conditions

PrecursorBase/CatalystKey ByproductsPurity Assessment Method
2-(Methylthio)anilineKOH/NaOHUnreacted iodineHPLC-UV
AryldiynesPh₃PAuCl/AgSbF₆Halogenated isomersGC-MS

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on a combination of:
  • Mass spectrometry (EI-MS) : Major fragments at m/z 198 (molecular ion) and 183 (loss of methyl group) .
  • Chromatographic retention indices : Lee’s RI values on non-polar GC columns (e.g., 198.283 g/mol ).
  • Nuclear Magnetic Resonance (NMR) : Aromatic proton signals between δ 7.2–8.5 ppm and methyl group at δ 2.6 ppm .

Q. What environmental sources and analytical methods detect this compound?

  • Methodological Answer : The compound is detected in diesel exhaust and industrial sediments using:
  • Gas chromatography (GC) with sulfur-selective detectors (e.g., PFPD) .
  • High-resolution mass spectrometry (HRMS) for low-concentration environmental samples (e.g., pg/L levels in groundwater) .
  • Effect-directed analysis (EDA) : Used in sediment studies to identify aryl hydrocarbon receptor (AhR) agonists .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing sulfur oxidation byproducts?

  • Methodological Answer : Sulfur oxidation (to sulfoxide/sulfone derivatives) is a competing pathway during synthesis. Strategies include:
  • Low-temperature reactions : Reduces oxidative side reactions .

  • Use of radical scavengers : E.g., TEMPO to inhibit sulfur radical formation .

  • Stoichiometric control of oxidizing agents : Limits over-oxidation .

    Table 2 : Byproduct Profiles Under Different Conditions

    ConditionSulfoxide (%)Sulfone (%)Dihydrodiols (%)
    Room temperature, no scavenger15510
    0°C, TEMPO added<2<15

Q. How do data contradictions in mutagenicity studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from metabolic activation protocols. For example:
  • Liver homogenate source : Aroclor 1254-induced rat liver S9 enhances dihydrodiol mutagenicity (e.g., 3,4-dihydrodiol comparable to parent compound in S. typhimurium TA100) .
  • Strain specificity : F344 rats produce fewer sulfone metabolites than Wistar rats, affecting mutagenicity outcomes .
    Recommendation : Standardize metabolic activation systems (e.g., induced vs. non-induced liver S9) and use orthogonal assays (e.g., mammalian cell mutagenicity tests) .

Q. What advanced analytical techniques differentiate this compound from its isomers?

  • Methodological Answer : Isomeric separation requires:
  • Reverse-phase LC-MS/MS : Using C18 columns and acetonitrile/water gradients .
  • Low-temperature phosphorescence spectroscopy : Resolves co-eluting PAHs in environmental samples .
  • Computational modeling : Density functional theory (DFT) predicts retention indices and fragmentation patterns .

Q. What is the role of methyl substitution in modulating metabolic pathways?

  • Methodological Answer : The methyl group influences regioselective metabolism:
  • S-oxidation : Favored at the thiophene sulfur, producing sulfoxide/sulfone derivatives .
  • Ring oxidation : Generates dihydrodiols (1,2- and 3,4-diols) via cytochrome P450 enzymes .
  • Hydroxylation : Methyl groups stabilize carbocation intermediates, directing hydroxylation to C7/C8 positions .

Q. How can this compound be used as a tracer for pollution source apportionment?

  • Methodological Answer : Its presence correlates with diesel emissions due to stability in particulate matter. Methods include:
  • Multivariate statistical analysis : PAH profiles combined with BNT ratios distinguish diesel vs. gasoline sources .
  • Isotope ratio mass spectrometry (IRMS) : δ¹³C values of BNT vs. co-occurring PAHs .

Key Research Gaps and Recommendations

  • Metabolic activation : No studies on diol epoxide formation or DNA adducts .
  • Environmental persistence : Lack of data on photodegradation half-lives in aquatic systems .
  • Advanced materials : Potential applications in organic electronics unexplored .

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